Phosphinic acid, ethyl-, phenyl ester
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Overview
Description
Phosphinic acid, ethyl-, phenyl ester is an organophosphorus compound with significant importance in various fields of chemistry and industry This compound is known for its unique chemical properties and versatility in synthetic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphinic acid, ethyl-, phenyl ester can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with ethanol in the presence of a base such as triethylamine . The reaction typically proceeds at room temperature and yields the desired ester after purification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Phosphinic acid, ethyl-, phenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield phosphinic acid and ethanol under acidic or basic conditions.
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide.
Substitution: Reagents like alkyl halides or alcohols in the presence of a base.
Major Products:
Hydrolysis: Phosphinic acid and ethanol.
Oxidation: Phosphonic acid derivatives.
Substitution: Various substituted phosphinic acid esters.
Scientific Research Applications
Phosphinic acid, ethyl-, phenyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a bioisosteric group in drug design.
Medicine: Explored for its antibacterial and antiviral properties.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of phosphinic acid, ethyl-, phenyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved through nucleophilic attack by water or hydroxide ions, leading to the formation of phosphinic acid and ethanol . In oxidation reactions, the compound undergoes electron transfer processes to form phosphonic acid derivatives .
Comparison with Similar Compounds
Phosphinic acid, ethyl-, phenyl ester can be compared with other similar compounds such as:
Phosphonic acid esters: These compounds have similar reactivity but differ in their oxidation states and applications.
Phosphonates: Often used in similar applications but have different chemical properties due to the presence of a P-C bond instead of a P-O bond.
Phosphates: Widely used in biological systems and industrial applications, but differ in their chemical structure and reactivity.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct reactivity and applications compared to other organophosphorus compounds.
Properties
Molecular Formula |
C8H10O2P+ |
---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
ethyl-oxo-phenoxyphosphanium |
InChI |
InChI=1S/C8H10O2P/c1-2-11(9)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3/q+1 |
InChI Key |
CWBDVMGBEFBMDY-UHFFFAOYSA-N |
Canonical SMILES |
CC[P+](=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
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